molecular formula C11H12FNO3S B2933480 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448074-77-8

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No. B2933480
M. Wt: 257.28
InChI Key: MGJJWBDWGMRNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone, also known as FSAE, is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine followed by the addition of ethylmagnesium bromide to the resulting intermediate.

Starting Materials
4-fluorobenzenesulfonyl chloride, azetidine, ethylmagnesium bromide

Reaction
Step 1: 4-fluorobenzenesulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the intermediate 3-((4-fluorophenyl)sulfonyl)azetidine., Step 2: Ethylmagnesium bromide is added to the intermediate in the presence of a catalyst such as copper iodide to form the final product 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone.

Mechanism Of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the growth and proliferation of cancer cells and bacteria. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to modulate the immune response, leading to reduced inflammation.

Biochemical And Physiological Effects

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and bacterial cell wall synthesis. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to reduce inflammation by modulating the immune response.

Advantages And Limitations For Lab Experiments

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising activity against various diseases. However, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is still in the early stages of development, and more research is needed to fully understand its potential. Additionally, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may have limitations in terms of its stability and solubility, which may affect its activity and efficacy.

Future Directions

There are several future directions for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone research. One area of focus is the optimization of the synthesis method to improve the yield and purity of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone. Another area of focus is the investigation of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone's activity against specific types of cancer and bacteria. Additionally, more research is needed to understand the mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone and its potential as a lead compound for drug discovery and development.
Conclusion
In conclusion, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method has been optimized, and it has shown promising activity against various diseases. Further research is needed to fully understand its potential and optimize its use in lab experiments.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has shown potential as a lead compound in drug discovery and development. It has been studied for its activity against various diseases, including cancer, inflammation, and infectious diseases. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising activity against antibiotic-resistant bacteria.

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJJWBDWGMRNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

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